2-(2-chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the context of anti-inflammatory and cytotoxic activities. Its structure, characterized by a chlorophenoxy group and a pyridazine derivative, suggests a multifaceted mechanism of action that can be explored for therapeutic applications.
- Molecular Formula : C21H20ClN3O3
- Molecular Weight : 397.86 g/mol
- IUPAC Name : 2-(2-chlorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. In particular, studies have shown that related pyridazine-based compounds act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). For instance, compounds demonstrated IC50 values against COX-2 significantly lower than those of traditional NSAIDs, indicating a potential for reduced gastrointestinal side effects while maintaining anti-inflammatory efficacy .
Table 1: Inhibition Data for COX Enzymes
Compound | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index |
---|---|---|---|
Indomethacin | 220 nM | 320 nM | - |
Compound 9a | 15.50 nM | 17.10 nM | High |
Compound 16b | 16.90 nM | 17.70 nM | High |
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated through various assays, including the National Cancer Institute (NCI) 59 cell line panel assay. Compounds similar to the target compound showed varying degrees of growth inhibition across different cancer cell lines. For example, certain derivatives exhibited positive cytotoxic effects in leukemia and breast cancer cell lines, suggesting a promising avenue for further investigation in cancer therapeutics .
Table 2: Cytotoxicity Results
Compound | Cell Line Type | Growth Inhibition (%) |
---|---|---|
Test Compound A | Leukemia | 45% |
Test Compound B | Breast Cancer | 30% |
Reference Drug (Imatinib) | Various | 34% |
The proposed mechanism for the anti-inflammatory activity involves the inhibition of COX enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins. By selectively targeting COX-2 over COX-1, compounds based on this structure may provide therapeutic benefits with fewer side effects typically associated with non-selective NSAIDs .
Case Studies
- Study on Pyridazine Derivatives : A study focused on the synthesis and evaluation of pyridazine derivatives revealed that modifications to the pyridazine ring could enhance both anti-inflammatory and cytotoxic properties. This emphasizes the importance of structural optimization in developing effective therapeutic agents .
- In Vivo Models : In vivo studies have demonstrated that certain derivatives exhibit significant reductions in inflammation markers in animal models, supporting their potential use as anti-inflammatory agents in clinical settings .
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-9-4-5-10-19(17)28-15-20(26)23-13-6-14-25-21(27)12-11-18(24-25)16-7-2-1-3-8-16/h1-5,7-12H,6,13-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJAOEBKBYCYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。